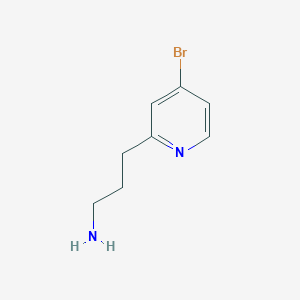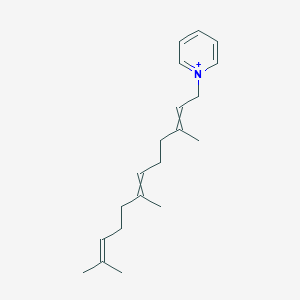
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves several steps. One common method starts with the precursor farnesol, which undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium can be compared with other similar compounds, such as:
Farnesol: A precursor in the synthesis of the compound, known for its role in the biosynthesis of cholesterol and other important biomolecules.
Farnesoic acid: Another related compound with similar structural features and biological activities.
Farnesyl acetate: Used in the fragrance industry and has similar chemical properties. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
Propiedades
Número CAS |
927670-34-6 |
|---|---|
Fórmula molecular |
C20H30N+ |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
1-(3,7,11-trimethyldodeca-2,6,10-trienyl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1 |
Clave InChI |
FCQBRAHNQKOITF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



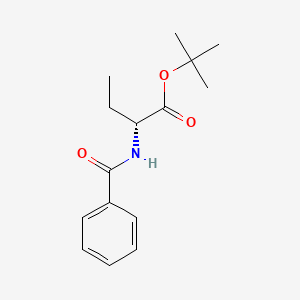
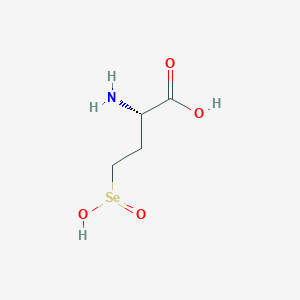
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
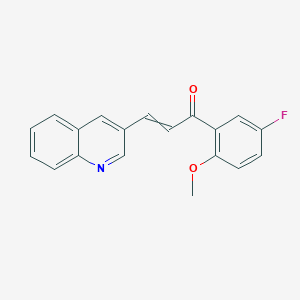
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
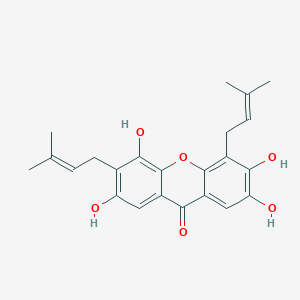
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
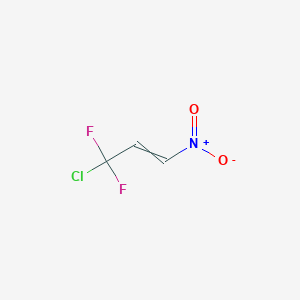
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
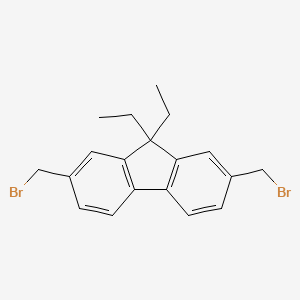
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
